molecular formula C6H6IN5 B11848645 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11848645
M. Wt: 275.05 g/mol
InChI Key: SSWULDCCRVYVKK-UHFFFAOYSA-N
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Description

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 6th position, and an amino group at the 4th position of the pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodo-1-methyl-1H-pyrazole-4-carboxamide with suitable reagents to form the desired pyrazolopyrimidine structure. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups at the 3rd position, while coupling reactions can produce biaryl or alkyne-linked compounds .

Mechanism of Action

The mechanism of action of 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the iodine atom, which can be readily substituted to create a variety of derivatives. This versatility makes it a valuable scaffold in drug discovery and development. Additionally, the methyl group at the 6th position enhances its binding affinity and specificity towards certain molecular targets .

Properties

Molecular Formula

C6H6IN5

Molecular Weight

275.05 g/mol

IUPAC Name

3-iodo-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C6H6IN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12)

InChI Key

SSWULDCCRVYVKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2C(=N1)N)I

Origin of Product

United States

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